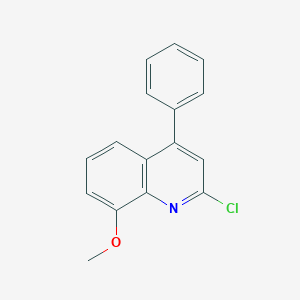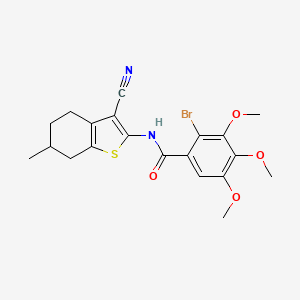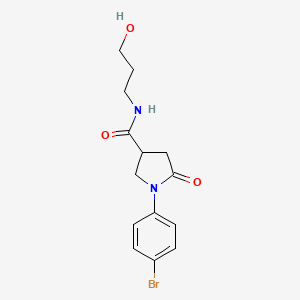![molecular formula C20H11Cl3N2O2 B4966973 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide, commonly known as BBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBD is a highly potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
BBD is a highly potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in various cancer types, making it a potential target for cancer therapy. BBD binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of various downstream signaling pathways.
Biochemical and Physiological Effects:
BBD has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. BBD has also been shown to protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BBD is its high potency and selectivity for CK2, making it a potential therapeutic agent for various diseases. However, one of the limitations of BBD is its low solubility in water, which can make it challenging to use in in vivo experiments.
Orientations Futures
There are several future directions for the research on BBD, including the development of more potent and selective CK2 inhibitors, the investigation of the potential applications of BBD in other diseases, and the development of more efficient synthesis methods for BBD. Additionally, the investigation of the potential side effects of BBD and its interactions with other drugs is also an important direction for future research.
Conclusion:
In conclusion, BBD is a highly potent and selective inhibitor of the protein kinase CK2, which has potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. BBD inhibits the activity of CK2, leading to the inhibition of various downstream signaling pathways. BBD has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. While BBD has several advantages as a potential therapeutic agent, its low solubility in water and potential side effects need to be further investigated.
Méthodes De Synthèse
The synthesis of BBD involves a series of chemical reactions, starting from the reaction of 4-chloroaniline with 2,3-dichlorobenzoyl chloride in the presence of a base to form 4-chloro-N-(2,3-dichlorobenzoyl)aniline. This intermediate is then reacted with 2-aminobenzoxazole in the presence of a coupling agent to form BBD. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
BBD has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, BBD has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. BBD has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment.
In neurodegenerative diseases, BBD has been shown to protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's disease. BBD has also been shown to inhibit the replication of various viruses, including HIV, making it a potential antiviral agent.
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-14-9-8-11(24-19(26)12-4-3-5-15(22)18(12)23)10-13(14)20-25-16-6-1-2-7-17(16)27-20/h1-10H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAYQQRZWQIZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4966907.png)
![1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B4966908.png)
![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)

![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)

![2-{[4-(diethylamino)phenyl]imino}-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4966959.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)
![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)